molecular formula C24H19ClF3N3OS B3038432 2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime CAS No. 861212-76-2

2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime

Cat. No. B3038432
CAS RN: 861212-76-2
M. Wt: 489.9 g/mol
InChI Key: QBVFDELZJILBKQ-VFLNYLIXSA-N
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Description

This compound is an imidazothiazole derivative . It is also known as CITCO . It is known to stimulate human constitutive androstane receptor (CAR) nuclear translocation .

Scientific Research Applications

Novel Heterocyclic Systems Synthesis

Research has explored the synthesis of novel heterocyclic systems like 2-alkyl/aryl-9-(2-hydroxybenzylidene)-7,9-dihydro-8H-[1,3,4]thiadiazolo[2′,3′:2,3]imidazo[4,5-d][1,2]diazepin-8-one, utilizing intramolecular amidation reactions. Such synthesis demonstrates the potential for creating unique molecular structures using complex chemical processes (Kolavi, Hegde, & Khazi, 2006).

Antimicrobial and Anti-Inflammatory Activities

A study synthesizing a series of 8-chloro-3(phenylcarbonoimidoyl)-10a-H-pyrimido[2,1-b][1,3]benzothiazole-2-thiol revealed significant anti-inflammatory and anti-bacterial activities. This indicates the compound's potential for developing new therapeutic agents (Kale and Mene, 2013).

Modulation of Multidrug Resistance in Tumor Cells

Investigations into 2-phenylimidazo[2,1-b]benzothiazole derivatives have shown promising results in overcoming multidrug resistance in tumor cells. One of the compounds, N276-12, demonstrated potent activity, highlighting its potential in cancer treatment strategies (Tasaka, Tanabe, Sasaki, Machida, Iino, Kiue, Naito, & Kuwano, 1997).

Anticancer Activity

Facile synthesis of compounds like 2-, 3,- and 8-(2-benzimidazolyl)-1-azaazulenes has been achieved, showing notable anticancer activity against HeLa S3 cells. This underscores the compound's relevance in developing new anticancer drugs (Yamauchi, Fujii, Kakehi, Shiro, Kurosawa, Konakahara, & Abe, 2008).

Antimicrobial Studies

Research into benzimidazole, benzoxazole, and benzothiazole derivatives for antimicrobial activity has shown promising results. The structure of these derivatives was derived from a novel synthetic route, offering potential in antimicrobial drug discovery (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClF3N3OS/c25-18-10-8-16(9-11-18)22-20(31-19-6-1-2-7-21(19)33-23(31)30-22)13-29-32-14-15-4-3-5-17(12-15)24(26,27)28/h3-5,8-13H,1-2,6-7,14H2/b29-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVFDELZJILBKQ-VFLNYLIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NOCC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/OCC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime
Reactant of Route 3
2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime
Reactant of Route 4
2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime
Reactant of Route 5
2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime
Reactant of Route 6
2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime

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